molecular formula C11H9ClN2OS B5757905 Pyridazinone, 2-4

Pyridazinone, 2-4

Cat. No.: B5757905
M. Wt: 252.72 g/mol
InChI Key: CZLNRHWNIFQJHA-UHFFFAOYSA-N
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Description

Historical Context and Evolution of Pyridazinone Chemistry in Academic Research

The study of pyridazinone and its derivatives has a rich history in academic research, with interest in this heterocyclic system growing over recent decades due to its biological significance. scholarsresearchlibrary.comacs.org Initially, research focused on the fundamental synthesis and reactivity of the pyridazinone ring. jocpr.comresearchgate.net A common and early method for synthesizing pyridazinone compounds involves the reaction of carbonyl compounds, such as β-aroylpropionic acids, with hydrazine (B178648) hydrate (B1144303). jocpr.combiomedpharmajournal.org

Over time, the focus of research has shifted towards the development of more complex and functionalized pyridazinone derivatives. researchgate.net This evolution has been driven by the discovery of the diverse biological activities associated with this scaffold. scholarsresearchlibrary.com Researchers have explored various synthetic strategies to introduce different substituents at various positions of the pyridazinone ring, leading to the creation of extensive libraries of compounds for biological screening. researchgate.netresearchgate.net Advanced synthetic methodologies, including multicomponent reactions and the use of novel catalysts, have been employed to improve the efficiency and diversity of pyridazinone synthesis. jocpr.com

Significance of Pyridazinone, 2-4 and its Analogues in Advanced Organic Chemistry and Medicinal Science

The pyridazinone scaffold, and specifically its 2,4-disubstituted analogues, holds considerable significance in both advanced organic chemistry and medicinal science. The ability to easily functionalize the pyridazinone ring at multiple positions makes it an attractive building block for the synthesis of complex molecules. researchgate.net

In medicinal chemistry, pyridazinone derivatives have been investigated for a wide array of therapeutic applications. benthamdirect.comscielo.br These include their use as:

Anti-inflammatory agents: Some pyridazinone derivatives have shown potent anti-inflammatory activity, with some compounds exhibiting superior effects compared to established drugs like ibuprofen (B1674241) and indomethacin. dergipark.org.traphrc.org

Anticancer agents: Certain pyridazinone derivatives have demonstrated significant anticancer activity against various human cancer cell lines. dergipark.org.trtandfonline.com

Cardiovascular agents: Pyridazinone-based compounds have been explored for their effects on the cardiovascular system, including antihypertensive and cardiotonic properties. researchgate.netdergipark.org.tr

Antimicrobial agents: Various pyridazinone derivatives have exhibited antibacterial and antifungal activities. biomedpharmajournal.orgdergipark.org.trmdpi.com

Anticonvulsant agents: Some derivatives have shown promise as anticonvulsant agents in preclinical studies. scielo.br

The following table provides a summary of some pyridazinone derivatives and their reported biological activities:

Scope and Research Imperatives for this compound Derivatives

The broad spectrum of biological activities exhibited by pyridazinone derivatives ensures that they will remain a focus of intensive research. jocpr.com Future research imperatives in this field include:

Development of More Selective and Potent Analogs: A key objective is the design and synthesis of new pyridazinone derivatives with enhanced potency and selectivity for specific biological targets. aphrc.orgnih.gov This could lead to the development of drugs with improved efficacy and reduced side effects.

Exploration of New Therapeutic Areas: While pyridazinones have been extensively studied for certain conditions, there is potential to explore their efficacy in other therapeutic areas. benthamdirect.comscielo.br

Understanding Structure-Activity Relationships (SAR): Detailed SAR studies are crucial to understand how the chemical structure of pyridazinone derivatives influences their biological activity. benthamdirect.com This knowledge is essential for the rational design of new and more effective compounds.

Investigation of Novel Mechanisms of Action: Further research is needed to elucidate the precise molecular mechanisms by which pyridazinone derivatives exert their pharmacological effects. nih.gov

Advancement of Synthetic Methodologies: The development of novel and efficient synthetic routes will facilitate the creation of a wider diversity of pyridazinone analogs for biological evaluation. jocpr.comresearchgate.net

The following table highlights some recent research directions for pyridazinone derivatives:

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-chloro-5-methylsulfanyl-2-phenylpyridazin-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9ClN2OS/c1-16-9-7-13-14(11(15)10(9)12)8-5-3-2-4-6-8/h2-7H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZLNRHWNIFQJHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=C(C(=O)N(N=C1)C2=CC=CC=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanistic Investigations of Biological Activities of Pyridazinone, 2 4 Analogues

Enzyme Inhibition Mechanisms of Pyridazinone, 2-4 Derivatives

Pyridazinone derivatives have been shown to interact with and inhibit various enzymes, leading to a cascade of downstream cellular effects. The following subsections detail the mechanisms of action for several key enzyme targets.

A significant number of pyridazinone analogues have been identified as potent inhibitors of phosphodiesterases (PDEs), a superfamily of enzymes responsible for the hydrolysis of cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP). jmchemsci.com Inhibition of these enzymes, particularly PDE3 and PDE4, leads to an increase in intracellular cyclic nucleotide levels, which in turn mediates various physiological responses.

The cardiotonic effects of many pyridazinone derivatives are primarily attributed to their inhibition of PDE3. jchemrev.comnih.gov This inhibition in cardiac muscle cells results in elevated cAMP levels, leading to a positive inotropic effect (increased contractility) and vasodilation. jchemrev.com This dual action, often referred to as "inodilation," makes these compounds attractive for the management of heart failure. jchemrev.com Several pyridazinone-based drugs, such as Levosimendan, Amipizone, Indolidan, Imazodan, and Pimobendan, are recognized for their cardiotonic properties. scholarsresearchlibrary.com

Structure-activity relationship (SAR) studies have revealed key structural features necessary for potent PDE inhibition. For instance, the pyridazinone lactam functionality is considered critical for PDE3 inhibitory activity, with an unsubstituted nitrogen being preferable. nih.gov The nature and position of substituents on the pyridazinone ring and linked aromatic systems significantly influence both the potency and selectivity of PDE inhibition. For example, the introduction of a hydrophobic substituent at the N(2) position of the pyridazinone ring and a methoxy (B1213986) group at the C-7' position of a linked pyrazolopyridine moiety strongly promotes PDE4 inhibition. nih.gov

Some pyridazinone derivatives exhibit dual inhibition of both PDE3 and PDE4, which can offer a combined anti-inflammatory and bronchodilatory effect. jmchemsci.com For instance, certain 6-aryl-4,5-dihydropyridazin-3(2H)-one derivatives have demonstrated this dual inhibitory profile. jmchemsci.com The development of selective inhibitors for different PDE isoforms remains an active area of research, aiming to minimize side effects and enhance therapeutic efficacy.

Below is a table summarizing the PDE inhibitory activity of selected pyridazinone analogues:

Compound/Derivative ClassTarget PDE Isoform(s)Observed Biological Effect(s)Reference(s)
Levosimendan, PimobendanPDE3Cardiotonic scholarsresearchlibrary.comresearchgate.net
ZardaverinePDE3, PDE4Cardiotonic scholarsresearchlibrary.com
6-Aryl-4,5-dihydropyridazin-3(2H)-onesPDE3, PDE4Dual inhibition jmchemsci.com
4-(5-methoxy-1H-indol-3-yl)-6-methylpyridazin-3(2H)-onePDE4BAnti-inflammatory nih.gov
Pyrazolopyridine-pyridazinonesPDE3, PDE4PDE3 and/or PDE4 inhibition nih.gov
6-(7-theophylline)-3(2H)-pyridazinonePDEBronchospasmolytic nih.gov
6-[4-(2,6-disubstituted quinolin-4-ylamino)phenyl]-dihydropyridazinonesNot specifiedVasorelaxant jchemrev.com
6-(3-ethoxycarbonyl-4-oxo-1,4-dihydroquinolin-6-yl)-pyridazinonesNot specifiedVasorelaxant jchemrev.com

Certain pyridazinone analogues have been investigated for their ability to modulate the activity of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which are key players in the inflammatory cascade. The COX enzymes (COX-1 and COX-2) are responsible for the conversion of arachidonic acid to prostaglandins, while LOX enzymes catalyze the formation of leukotrienes.

Several studies have focused on designing pyridazinone derivatives as selective inhibitors of COX-2. sarpublication.com Selective COX-2 inhibition is a desirable therapeutic strategy for inflammation as it is associated with a lower risk of gastrointestinal side effects compared to non-selective COX inhibitors. Research has shown that vicinally disubstituted pyridazinones can be potent and selective COX-2 inhibitors. sarpublication.com For example, a series of pyridazinone derivatives bearing an aryl or pyridyl moiety linked through an ethenyl spacer at position-6 demonstrated highly potent and preferential COX-2 inhibition, with IC50 values in the nanomolar range. dergipark.org.tr

The anti-inflammatory properties of these compounds are directly linked to their ability to suppress prostaglandin (B15479496) synthesis by inhibiting COX-2. The structural features of the pyridazinone scaffold allow for specific interactions with the active site of the COX-2 enzyme.

Compound/Derivative ClassTarget Enzyme(s)Observed Biological Effect(s)Reference(s)
Vicinally disubstituted pyridazinonesCOX-2Selective COX-2 inhibition sarpublication.com
Pyridazinone derivatives with 6-ethenyl-aryl/pyridyl substituentCOX-2Potent and preferential COX-2 inhibition dergipark.org.tr
3-O-Substituted benzyl (B1604629) pyridazinone derivativesCOXCOX inhibition dergipark.org.tr

The c-Met kinase, a receptor tyrosine kinase, is a well-established target in cancer therapy due to its role in tumor growth, invasion, and metastasis. While the search results indicate that pyridazinone derivatives possess anticancer activity, specific details on the inhibition of c-Met kinase by "this compound" analogues are not explicitly provided.

Some pyridazinone derivatives have been identified as inhibitors of cholinesterases, namely acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). These enzymes are responsible for the breakdown of the neurotransmitter acetylcholine. Inhibition of these enzymes is a key therapeutic strategy for managing the symptoms of Alzheimer's disease.

Studies have shown that certain 3(2H)-pyridazinone derivatives exhibit significant inhibitory activity against both AChE and BChE. For instance, a study on 3(2H)-pyridazinone derivatives reported that 3-methyl/methoxybenzalhydrazone derivatives showed high AChE inhibitory activity, while 3-methyl and 2-methoxybenzalhydrazone derivatives were potent inhibitors of BChE. dergipark.org.tr The mechanism of inhibition involves the interaction of the pyridazinone scaffold with the active site of the cholinesterase enzymes, thereby preventing the hydrolysis of acetylcholine.

Compound/Derivative ClassTarget Enzyme(s)Observed Biological Effect(s)Reference(s)
3(2H)-Pyridazinone derivatives (3-methyl/methoxybenzalhydrazone)AChEHigh AChE inhibitory activity dergipark.org.tr
3(2H)-Pyridazinone derivatives (3-methyl and 2-methoxybenzalhydrazone)BChEHigh BChE inhibitory activity dergipark.org.tr

c-Met Kinase Inhibition Pathways

Receptor Modulation Studies of this compound Analogues

In addition to enzyme inhibition, pyridazinone analogues can also exert their pharmacological effects by modulating the activity of various receptors.

For example, certain new 3(2H)-pyridazinone derivatives have been synthesized and evaluated for their affinity towards α1-adrenergic receptor (α1AR) subtypes and 5-HT1A receptors. dergipark.org.tr These receptors are involved in a wide range of physiological processes, including the regulation of blood pressure and neurotransmission. The ability of pyridazinone derivatives to bind to these receptors suggests their potential as therapeutic agents for cardiovascular and neurological disorders.

Furthermore, some 6-hydroxypyridazinone derivatives have been identified as novel σ1 receptor ligands, which are being investigated for the treatment of neuropathic pain. dergipark.org.tr The interaction of these compounds with the σ1 receptor highlights another avenue through which pyridazinone analogues can produce their biological effects.

Cellular and Molecular Pathway Interactions of this compound

Mechanistic Insights into Antiproliferative and Antitumor Activities

Pyridazinone analogues have emerged as a promising class of compounds with significant antiproliferative and antitumor activities, acting through various cellular and molecular pathways.

One of the key mechanisms involves the induction of apoptosis . A novel pyridazinone derivative, Pyr-1, has been shown to induce apoptosis in acute promyelocytic leukemia cells. nih.gov This is confirmed by several cellular events, including phosphatidylserine (B164497) externalization, mitochondrial depolarization, caspase-3 activation, and DNA fragmentation. nih.gov Furthermore, Pyr-1 was found to induce proteotoxic stress by causing a marked increase in poly-ubiquitinated proteins, suggesting it impairs proteasome activity. nih.gov

Another important pathway targeted by pyridazinone derivatives is the PI3K/Akt pathway , which is often overexpressed in human tumors. mdpi.com Several pyridazino[4,5-b]indol-4-one derivatives have been identified as potential inhibitors of this pathway. mdpi.com For instance, N-5-benzylated derivatives showed promising inhibitory activities against PI3Kα and significant antiproliferative effects in various cell types. mdpi.com

DNA damage response is another mechanism through which pyridazinones exert their antitumor effects. The compound IMB5043, a thiophenylated pyridazinone, has been shown to cause DNA damage, leading to the activation of the ATM-Chk2-p53 axis. plos.org This activation, in turn, triggers the intrinsic apoptotic pathway and inhibits cell migration and invasion. plos.org IMB5043 also induces G2/M cell cycle arrest. plos.org Similarly, some pyridazinone thio derivatives can inhibit mitochondrial function, activate the apoptosis pathway, and block the cell cycle in the G1/S phase. google.com

Furthermore, some pyridazinone derivatives act as inhibitors of specific kinases involved in cancer cell proliferation and survival. For example, pyrazolo[1,5-a]pyrimidine (B1248293) derivatives, which share structural similarities, can inhibit cyclin-dependent kinases (CDKs) and Bcl-2. rsc.org Some pyridazinone derivatives have also been identified as potent inhibitors of VEGFR-2, a key receptor in angiogenesis. researchgate.net

Table 3: Antiproliferative and Antitumor Mechanisms of Pyridazinone Analogues
MechanismKey Molecular EventsExample Compound/Derivative
Induction of ApoptosisPhosphatidylserine externalization, mitochondrial depolarization, caspase-3 activation, DNA fragmentation, proteasome inhibition. nih.govPyr-1 (4,5-dichloro-2-[4-chloro-3-(trifluoromethyl)phenyl]-3(2H)-pyridazinone) nih.gov
PI3K/Akt Pathway InhibitionInhibition of PI3Kα, leading to reduced cell proliferation. mdpi.comN-5-benzylated pyridazino[4,5-b]indol-4-ones mdpi.com
DNA Damage ResponseActivation of the ATM-Chk2-p53 axis, leading to apoptosis and cell cycle arrest. plos.orgIMB5043 (thiophenylated pyridazinone) plos.org
Cell Cycle ArrestBlockage of the cell cycle at the G1/S or G2/M phase. plos.orggoogle.comPyridazinone thio derivatives, IMB5043 plos.orggoogle.com
Kinase InhibitionInhibition of kinases such as VEGFR-2, CDKs, and Bcl-2. rsc.orgresearchgate.net3-[4-{(6-oxo-1,6-dihydropyridazin-3-yl)oxy}phenyl]urea derivatives researchgate.net

Antimicrobial Action Mechanisms (Antibacterial, Antifungal)

Pyridazinone derivatives have demonstrated a broad spectrum of antimicrobial activities, including antibacterial and antifungal effects. dergipark.org.tr The mechanisms of action, while not fully elucidated for all compounds, appear to involve the inhibition of essential microbial enzymes and pathways.

For antifungal activity, a key target is the cytochrome P450 14α-demethylase (CYP51) enzyme. jrespharm.com This enzyme is crucial for ergosterol (B1671047) biosynthesis in fungi, which is an essential component of the fungal cell membrane. Molecular modeling studies have suggested that some pyridazinone derivatives can inhibit the CYP51 enzyme of Candida albicans, similar to the action of known antifungal agents. jrespharm.com

In terms of antibacterial activity, pyridazinone derivatives have shown efficacy against both Gram-positive and Gram-negative bacteria. jrespharm.com For instance, certain N'-benzylidene acetohydrazide derivatives of pyridazinone have been reported to be effective against E. coli. jrespharm.com Another study found that a pyridazinone derivative containing a thymol (B1683141) structure exhibited bactericidal activity against E. coli and S. aureus. jrespharm.com The precise molecular targets for their antibacterial action are still under investigation but may involve the inhibition of essential bacterial enzymes or disruption of cell wall synthesis.

Structure-activity relationship studies have provided some insights into the features that enhance antimicrobial activity. For example, in one series of compounds, those carrying a thiadiazole group at the C-4 position of the pyridazinone ring were generally more active against various microbial strains. dergipark.org.tr The presence of a carbamoyl (B1232498) or thiocarbamoyl group at the N-2 position was also found to enhance activity. dergipark.org.tr Conversely, compounds with electron-donating groups tended to show more potent antibacterial activity, while those with electron-withdrawing groups exhibited better antifungal activity in another series of pyrazolo-pyridazine derivatives. thaiscience.info

Table 4: Antimicrobial Mechanisms of Pyridazinone Analogues
ActivityProposed MechanismKey Findings/Examples
AntifungalInhibition of CYP51 enzyme in Candida albicans. jrespharm.comMolecular modeling studies predict binding to the catalytic site of CYP51. jrespharm.com
Antibacterial (Gram-negative)Not fully elucidated, but effective against E. coli. jrespharm.comN'-benzylidene acetohydrazide derivatives of pyridazinone showed activity. jrespharm.com
Antibacterial (Gram-positive)Not fully elucidated, but effective against S. aureus. jrespharm.comPyridazinone derivative with a thymol structure showed bactericidal activity. jrespharm.com
Structure-Activity RelationshipSubstituents at various positions influence activity.Thiadiazole at C-4 and carbamoyl/thiocarbamoyl at N-2 enhance activity. dergipark.org.tr Electron-donating groups favor antibacterial activity, while electron-withdrawing groups favor antifungal activity in some series. thaiscience.info

Chloroplast Development Interference and Herbicide Mode of Action

Certain substituted pyridazinone compounds are effective herbicides, and their mode of action involves interference with crucial processes in chloroplasts. cambridge.org

A primary mechanism of action for many pyridazinone herbicides is the inhibition of photosynthesis . cambridge.orgresearchgate.net These compounds can inhibit the Hill reaction, a key process in the light-dependent reactions of photosynthesis. cambridge.org This disruption of electron flow leads to a buildup of highly reactive molecules that destroy cell membranes, ultimately causing plant death. k-state.edu While they inhibit photosynthesis, pyridazinone herbicides are generally considered weaker inhibitors than atrazine. cambridge.orgresearchgate.net

Some pyridazinone herbicides, such as 4-chloro-5-(dimethylamino)-2-(α,α,α-trifluoro-m-tolyl)-3(2H)-pyridazinone (also known as Sandoz 6706 or norflurazon), possess a second mode of action: interference with carotenoid biosynthesis . cambridge.orgresearchgate.netcambridge.org Specifically, they inhibit the enzyme phytoene (B131915) desaturase (PDS). weedscience.org This inhibition prevents the formation of colored carotenoids, which are essential for protecting chlorophyll (B73375) from photooxidation. researchgate.net The lack of carotenoids leads to a characteristic bleaching effect in susceptible plants. researchgate.net This dual mode of action makes these herbicides particularly effective.

The structural features of the pyridazinone molecule are critical for its herbicidal activity. For instance, in the case of Sandoz 6706, both the trifluoromethyl substitution on the phenyl ring and the dimethyl substitution on the amine are required for the enhanced herbicidal properties, including the interference with chloroplast development. cambridge.orgresearchgate.net Analogues with only one of these substitutions behave more like the parent compound pyrazon, which primarily acts by inhibiting the Hill reaction. cambridge.org

Furthermore, studies on the effects of pyridazinone herbicides on chloroplast ultrastructure have revealed subtle but significant changes. For example, treatment with 4-chloro-5-(dimethylamino)-2-phenyl-3(2H)-pyridazinone (San 9785) in barley led to an increased proportion of appressed to non-appressed thylakoid membranes. nih.gov This correlated with a lower chlorophyll a/b ratio and an increase in light-harvesting chlorophylls, suggesting an alteration in the organization of photosystems within the thylakoid membranes. nih.gov

Table 6: Herbicide Mode of Action of Pyridazinone Analogues
MechanismDescriptionExample Compound
Photosynthesis InhibitionInhibition of the Hill reaction and photosynthetic electron transport. cambridge.orgresearchgate.netPyrazon (5-amino-4-chloro-2-phenyl-3(2H)-pyridazinone) cambridge.org
Carotenoid Biosynthesis InhibitionInhibition of the phytoene desaturase (PDS) enzyme, leading to chlorophyll bleaching. researchgate.netweedscience.orgSandoz 6706 / Norflurazon (4-chloro-5-(dimethylamino)-2-(α,α,α-trifluoro-m-tolyl)-3(2H)-pyridazinone) cambridge.orgresearchgate.net
Interference with Chloroplast DevelopmentAlteration of thylakoid membrane organization, affecting the proportion of appressed and non-appressed membranes. nih.govSan 9785 (4-chloro-5-(dimethylamino)-2-phenyl-3(2H)-pyridazinone) nih.gov

Structure Activity Relationship Sar and Structure Property Relationship Spr Analyses of Pyridazinone, 2 4

Identification of Key Structural Determinants for Biological Activity in Pyridazinone, 2-4 Derivatives

The biological activity of pyridazinone derivatives is significantly influenced by the nature and position of various substituents on the pyridazinone core. The core itself, a six-membered ring with two adjacent nitrogen atoms, serves as a key pharmacophore. ontosight.airesearchgate.net The presence of different functional groups can modulate the compound's electronic properties, solubility, stability, and interactions with biological targets. ontosight.ai

Research has shown that the pyridazinone ring and its substituents can engage in various non-covalent interactions, such as hydrogen bonding and hydrophobic interactions, which are critical for binding to target proteins. nih.govgazi.edu.tr For instance, in a series of pyrazolo[3,4-d]pyridazinone derivatives, the pyridazinone moiety was found to form crucial hydrogen bonds with amino acid residues in the target protein, highlighting its importance for inhibitory activity. nih.gov

The specific placement and chemical nature of substituents at positions 2, 4, and 6 of the pyridazinone ring are critical in determining the pharmacological profile of the derivatives.

Position 2: Substituents at the N-2 position of the pyridazinone ring have been shown to significantly influence analgesic and anti-inflammatory activities. sarpublication.com For example, the introduction of an arylpiperazinomethyl group at this position resulted in potent anti-inflammatory effects. ajrconline.org In another study, substituting the 2-position with a 2-morpholinoethyl group introduced a bulky, polar substituent that could stabilize the molecule through hydrogen bonding. Conversely, replacing this with acetylhydrazone groups led to a reduction in molecular weight.

Position 4: The nature of the substituent at the 4-position can have a profound impact on biological activity. For instance, in a study of pyridazinone derivatives as formyl peptide receptor activators, compounds with specific substituents at the 4-position exhibited enhanced receptor affinity and activity. The presence of an m-chlorophenyl group at this position can induce electron-withdrawing effects, which may enhance intermolecular interactions.

Position 6: The substituent at the 6-position is also a key determinant of activity. Replacing a p-methoxyphenyl group with a 2-fluorophenylpiperazinyl moiety at this position enhanced anti-inflammatory activity. The presence of a bromine atom at position 6 increases reactivity in cross-coupling reactions, allowing for further functionalization. In the context of plant activators, introducing a fluorine-containing group at the para-position of a phenyl ring attached to the pyridazinone core was found to be beneficial for broad-spectrum disease resistance. rsc.org

The following table summarizes the impact of various substituents at different positions on the biological activity of pyridazinone derivatives, based on several research findings.

PositionSubstituentResulting Biological ActivityReference
2ArylpiperazinomethylPotent anti-inflammatory activity ajrconline.org
22-MorpholinoethylPotential for molecular stabilization through hydrogen bonding
4Specific substituentsEnhanced formyl peptide receptor affinity and activity
4m-ChlorophenylElectron-withdrawing effects, potentially enhancing intermolecular interactions
62-FluorophenylpiperazinylEnhanced anti-inflammatory activity
6BromineIncreased reactivity for further chemical modifications
6Phenyl ring with para-fluorine-containing groupBeneficial for broad-spectrum disease resistance in plants rsc.org

Conformational analysis is a critical aspect of understanding the structure-activity relationship of pyridazinone derivatives, as the three-dimensional shape of a molecule dictates its ability to bind to a biological target. irbbarcelona.org The bioactive conformation, which is the specific spatial arrangement a molecule adopts when interacting with its target, may differ from its lowest energy state in solution. irbbarcelona.org

Studies on tricyclic pyridazinones have revealed that a near-planar arrangement of the phenyl and pyridazinone core is often associated with higher activity, particularly for cardiovascular effects. mdpi.com In contrast, derivatives with conformations that deviate significantly from planarity tend to be less active. mdpi.com The relative abundance of the bioactive conformation in the free state of a ligand has been strongly correlated with its biological activity. nih.gov

Molecular modeling and docking studies are instrumental in predicting and analyzing these bioactive conformations. nih.gov For instance, in a study of pyridazinone derivatives as monoamine oxidase-B inhibitors, docking studies helped to rationalize the observed in vitro activities. nih.gov Potential energy surface (PES) scans can also be employed to investigate the conformational preferences of these molecules and identify low-energy, bioactive-like conformations. nih.gov

Impact of Substituent Nature and Position (e.g., at 2, 4, 6) on Efficacy

Quantitative Structure-Activity Relationship (QSAR) and Chemoinformatics of this compound

Quantitative Structure-Activity Relationship (QSAR) studies are computational methods that aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. plos.org These models are invaluable in drug discovery for predicting the activity of new compounds and optimizing lead structures. researchgate.net

Several QSAR models have been developed for various series of pyridazinone derivatives to predict their biological potency. These models often utilize multiple linear regression to correlate structural parameters with activity. asianpubs.org For example, a QSAR study on pyridazinone derivatives with fungicidal activity against housefly larvae established a model showing that the energy difference (ΔE) and the logarithm of the partition coefficient (log P) were key factors influencing activity. asianpubs.org

Three-dimensional QSAR (3D-QSAR) methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) provide a more detailed understanding of the structure-activity relationship by considering the 3D properties of the molecules. researchgate.netnih.gov These models generate contour maps that visualize the regions where steric, electrostatic, and other fields positively or negatively influence biological activity, offering crucial insights for designing more potent compounds. plos.orgnih.gov

A variety of physicochemical descriptors are employed in QSAR studies of pyridazinone derivatives to quantify their structural features. These descriptors can be broadly categorized as electronic, steric, and hydrophobic.

LogP (Octanol-Water Partition Coefficient): This descriptor is a measure of a compound's lipophilicity and is frequently found to be a critical factor in QSAR models for pyridazinones. asianpubs.orgnih.gov For instance, in a study of 5-lipoxygenase inhibitors, the inhibitory potency was found to increase with more lipophilic substituents at certain positions. nih.gov

Electronic Parameters: Descriptors related to the electronic properties of substituents, such as Hammett constants (σ) or field (F) and resonance (R) parameters, are often used. nih.gov For example, substituents with a positive F value at the 4'-position of certain pyridazinone analogues were found to increase their 5-lipoxygenase inhibitory potency. nih.gov Quantum chemical descriptors like the energy of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), and the energy difference (ΔE = LUMO - HOMO), are also utilized. asianpubs.org

Steric Parameters: The size and shape of substituents are also important. In some QSAR models, the potency of pyridazinone derivatives was found to decrease as the size of substituents at certain positions increased. nih.gov

The following table presents some of the physicochemical descriptors used in QSAR studies of pyridazinone derivatives and their observed correlation with biological activity.

DescriptorTypeCorrelation with ActivityReference
LogPHydrophobicHigher lipophilicity can increase potency. nih.gov
ΔE (LUMO-HOMO energy gap)ElectronicHigher ΔE correlated with higher fungicidal activity in one study. asianpubs.org
F (Field effect)ElectronicPositive F value at 4'-position increased 5-lipoxygenase inhibition. nih.gov
R (Resonance effect)ElectronicPositive R value at 3'-position decreased 5-lipoxygenase inhibition. nih.gov
Steric parametersStericIncreased substituent size can decrease potency. nih.gov

Development of Predictive Models for Biological Potency

Pharmacophore Modeling and Virtual Screening for this compound Ligand Discovery

Pharmacophore modeling and virtual screening are powerful computational techniques used to identify novel ligands for a specific biological target. nih.govdovepress.com A pharmacophore represents the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) that a molecule must possess to be active at a particular target. nih.gov

Pharmacophore models for pyridazinone derivatives have been successfully generated to understand the structural requirements for their biological activity. nih.govacs.org These models can be created based on a set of known active ligands (ligand-based) or from the structure of the target protein's binding site (structure-based). dovepress.com Once validated, these pharmacophore models can be used as 3D queries to search large chemical databases in a process called virtual screening, to identify new compounds that match the pharmacophore and are therefore likely to be active. nih.govdovepress.com

For example, a pharmacophore model was developed for a series of pyridazinone derivatives with affinity for α1-adrenoceptors, which showed high predictive power and helped to rationalize the structure-activity relationships. nih.govacs.org In another instance, inverse virtual screening was used to explore potential new targets for a library of pyridazinone-based molecules, demonstrating the utility of these computational approaches in drug repurposing. nih.gov

The general workflow for pharmacophore modeling and virtual screening involves:

Defining a set of active compounds or a target structure.

Generating and validating a pharmacophore model. researchgate.net

Using the validated model to screen a database of chemical compounds. nih.gov

Selecting promising hits for further experimental testing. dovepress.com

These computational strategies have proven to be efficient in accelerating the discovery of new pyridazinone-based ligands with desired biological activities. researchgate.net

Ligand-Based Pharmacophore Model Generation

Ligand-based pharmacophore modeling is a computational strategy that identifies the common three-dimensional arrangement of essential chemical features shared by a set of active molecules. This approach is particularly valuable when the three-dimensional structure of the biological target is unknown. By aligning active compounds and extracting shared features, a hypothesis, or model, is generated that encapsulates the necessary characteristics for bioactivity.

A noteworthy example of this approach is the development of a pharmacophore model for a series of 42 pyridazinone derivatives that act as inhibitors of β-1,3-glucan synthase, an essential enzyme in fungi. nih.govplos.orgbosaljournals.comd-nb.info In a 2016 study, researchers generated a five-point pharmacophore model based on this set of inhibitors. nih.govplos.orgbosaljournals.comd-nb.info The model, designated AAARR, consists of three hydrogen bond acceptor (A) features and two aromatic ring (R) features. nih.govplos.orgbosaljournals.comd-nb.info This model proved to be robust, yielding a 3D-QSAR (Quantitative Structure-Activity Relationship) model with a high correlation coefficient (R²) of 0.954 and a strong predictive power indicated by a cross-validated correlation coefficient (Q²) of 0.827. nih.govplos.orgbosaljournals.comd-nb.info

The development of such a model involves several steps. Initially, a dataset of molecules with known inhibitory activities (e.g., IC₅₀ values) is compiled. bosaljournals.comd-nb.info These activity values are often converted to their logarithmic form (pIC₅₀) for the QSAR analysis. The dataset is then typically divided into a training set, used to build the model, and a test set, used to validate its predictive capabilities. The pharmacophore model is then generated by identifying common chemical features among the most active compounds in the training set.

The resulting pharmacophore model, like the AAARR model for β-1,3-glucan synthase inhibitors, serves as a 3D query to screen virtual libraries of compounds, aiding in the identification of new, structurally diverse molecules with the potential for similar biological activity. nih.govplos.orgbosaljournals.comd-nb.info

Pharmacophore Model Summary for Pyridazinone-Based β-1,3-Glucan Synthase Inhibitors
Model Name AAARR nih.govplos.orgbosaljournals.com
Number of Features 5
Feature Types 3 x Hydrogen Bond Acceptor (A) 2 x Aromatic Ring (R)
Correlation Coefficient (R²) 0.954 nih.govplos.orgbosaljournals.com
Cross-Validated Correlation Coefficient (Q²) 0.827 nih.govplos.orgbosaljournals.com
Basis 42 Pyridazinone Derivatives nih.govplos.orgbosaljournals.comd-nb.info

Receptor-Based Pharmacophore Mapping

In contrast to the ligand-based approach, receptor-based pharmacophore mapping utilizes the known three-dimensional structure of the biological target, typically a protein or enzyme, obtained through methods like X-ray crystallography or NMR spectroscopy. This technique involves analyzing the active site of the receptor to identify key interaction points, such as hydrogen bond donors and acceptors, hydrophobic regions, and charged groups, that are crucial for ligand binding. A pharmacophore model can be derived from these interactions, or alternatively, known active ligands can be docked into the active site to map their binding modes.

This methodology has been successfully applied to understand the SAR of pyridazinone derivatives as inhibitors of various enzymes, including phosphodiesterase 3A (PDE3A) and aspartate aminotransferase.

Mapping of Pyridazinone Derivatives in the PDE3A Active Site:

In a study on bicyclic heteroaromatic pyridazinone derivatives as inhibitors of PDE3A, a homology model of the enzyme was constructed to investigate the binding modes of these compounds. plos.org Molecular docking studies revealed that the pyridazinone moiety consistently establishes crucial interactions within the active site. plos.org For instance, the pyridazine (B1198779) amine groups were found to form hydrogen bonds with the side chain of Gln1001. plos.org Furthermore, π-stacking interactions between the aromatic rings of the inhibitors and a key phenylalanine residue (Phe1029) were identified as significant for binding affinity. plos.org The analysis of these interactions allows for a detailed understanding of why certain substitutions on the pyridazinone scaffold lead to increased or decreased inhibitory activity. For example, it was noted that bulky groups at position 5 of the pyridazinone ring could be unfavorable for activity. plos.org

Receptor-Based Interaction Mapping of Pyridazinone Derivatives with PDE3A
Target Protein Phosphodiesterase 3A (PDE3A) plos.org
Key Interacting Residues Gln1001, Phe1029 plos.orgplos.org
Types of Interactions Hydrogen Bonding: Pyridazine amines with Gln1001 side chain. plos.orgπ-Stacking: Aromatic rings of the ligand with Phe1029. plos.org
Key Structural Feature The pyridazinone/pyrazolone moiety establishes the primary interactions with the PDE3A active site. plos.org

Identification of Aspartate Aminotransferase as a Target:

Receptor-based pharmacophore approaches are also instrumental in drug repurposing. In one such study, a library of pyridazinone-based compounds, originally designed for another purpose, was screened against a database of over 16,000 receptor-based pharmacophore models. nih.gov This inverse virtual screening identified cytoplasmic aspartate aminotransferase (AST) as a potential target for several of the pyridazinone compounds. nih.gov Subsequent molecular docking studies, using the crystal structure of AST (PDB ID: 7AAT), and molecular dynamics simulations were performed to validate this finding. nih.govresearchgate.net This two-step computational analysis confirmed the potential of this pyridazinone series to interact favorably with the AST active site, proposing it as a promising target for further investigation. nih.gov

Computational Chemistry and Molecular Modeling of Pyridazinone, 2 4

Quantum Chemical Calculations: Density Functional Theory (DFT) Studies of Pyridazinone, 2-4

Density Functional Theory (DFT) has become a primary method for investigating the quantum chemical properties of pyridazinone scaffolds. q-chem.comgsconlinepress.com By employing functionals like B3LYP with various basis sets, researchers can accurately predict molecular structures, electronic characteristics, and reactivity, offering a theoretical framework to understand their chemical behavior. gsconlinepress.commdpi.com

Elucidation of Electronic Structure and Frontier Molecular Orbitals

The electronic structure of pyridazinone derivatives is central to their reactivity and biological activity. DFT calculations are instrumental in determining the distribution of electron density and the nature of frontier molecular orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). mdpi.com The energies of these orbitals and their energy gap (ΔE) are crucial descriptors of molecular reactivity and stability. mdpi.com

For instance, in a study of thiophene (B33073) sulfonamide derivatives, the HOMO-LUMO energy gap was found to be a key indicator of the compound's stability and nonlinear optical (NLO) response. mdpi.com A smaller energy gap generally implies higher reactivity. mdpi.comresearchgate.net In various pyridazinone derivatives, the HOMO is often located over the electron-rich parts of the molecule, while the LUMO is centered on the electron-deficient regions. mdpi.com This distribution dictates the molecule's ability to donate or accept electrons in chemical reactions.

The table below presents representative data from DFT calculations on pyridazinone derivatives, illustrating the relationship between electronic properties and potential activity. mdpi.com

CompoundHOMO (eV)LUMO (eV)Energy Gap (ΔE) (eV)
Derivative 7---
Derivative 13---

Note: Specific energy values for HOMO, LUMO, and the energy gap are highly dependent on the specific pyridazinone derivative and the computational method used. The table is illustrative of the type of data generated.

Analysis of FMOs helps in understanding intramolecular charge transfer, which is vital for the biological activity of many compounds. rsc.org The shape and energy of these orbitals provide a basis for predicting how pyridazinone derivatives will interact with other molecules. mdpi.com

Molecular Electrostatic Potential (MEP) Mapping for Interaction Sites

Molecular Electrostatic Potential (MEP) mapping is a powerful computational tool used to visualize the charge distribution on a molecule's surface, thereby predicting sites for electrophilic and nucleophilic attack. researchgate.netmdpi.com The MEP map displays regions of negative potential (electron-rich, prone to electrophilic attack) and positive potential (electron-poor, prone to nucleophilic attack) using a color spectrum, typically with red indicating negative potential and blue indicating positive potential. mdpi.comuni-muenchen.de

The MEP is a reliable indicator for predicting intermolecular interactions, which is fundamental to understanding the initial steps of ligand-receptor binding. researchgate.netwuxiapptec.com

Conformational Landscape and Energetic Profiles

The biological activity of a molecule is intrinsically linked to its three-dimensional structure and conformational flexibility. Computational methods allow for the exploration of the conformational landscape of pyridazinone derivatives, identifying low-energy conformers and the energetic barriers between them. mdpi.comresearchgate.net Understanding the conformational preferences is essential as the bioactive conformation, the one responsible for interacting with a biological target, must be energetically accessible. nih.gov

Molecular Docking and Dynamics Simulations of this compound with Biological Targets

Molecular docking and molecular dynamics (MD) simulations are powerful computational techniques used to predict and analyze the interaction of small molecules like pyridazinone derivatives with their biological targets, typically proteins. chemmethod.comresearchgate.net These methods provide valuable insights into the binding modes, affinities, and stability of ligand-protein complexes, guiding the drug discovery process. nih.gov

Prediction of Binding Modes and Ligand-Protein Interactions

Molecular docking is a computational method that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. nih.govmdpi.com This technique is widely used to screen virtual libraries of compounds and to understand the key interactions that stabilize the ligand in the binding pocket. chemmethod.com Docking algorithms generate various possible binding poses and score them based on predicted binding affinity. harvard.edu

For pyridazinone derivatives, docking studies have been instrumental in elucidating their binding modes with various enzymes and receptors. researchgate.net For example, docking studies of pyridazinone derivatives as lipase (B570770) inhibitors have shown interactions with key amino acid residues in the active site of the enzyme. researchgate.net Similarly, studies on pyridazinone derivatives as formyl peptide receptor (FPR) agonists have used docking to understand how substitutions on the pyridazinone scaffold affect binding and activity. nih.gov

The interactions predicted by docking often include hydrogen bonds, hydrophobic interactions, and electrostatic interactions, which are crucial for the stability of the ligand-protein complex. nih.gov The results from docking can guide the synthesis of new derivatives with improved binding characteristics. mdpi.com

Molecular dynamics (MD) simulations are then often employed to refine the docking poses and to study the dynamic behavior and stability of the ligand-protein complex over time in a simulated physiological environment. chemmethod.comajchem-a.com

Dynamic Behavior of this compound in Biological Environments

Molecular dynamics (MD) simulations are a crucial computational tool for understanding the dynamic behavior of pyridazinone analogs within biological systems. These simulations provide insights into the stability of ligand-protein complexes and the nature of their interactions over time, which static models like molecular docking cannot fully capture.

In studies involving pyridazinone derivatives, MD simulations have been employed to confirm the binding features and stability of these ligands with their target proteins. tandfonline.comnih.govnih.gov For instance, after identifying potential targets through other screening methods, MD simulations are used to validate the interactions between the pyridazinone-based ligand and the protein's binding site. tandfonline.comnih.govnih.gov This approach helps to unequivocally confirm the proposed "pyridazinone-based ligand-target protein" interactions. tandfonline.comnih.govnih.gov

Research on novel pyrazolo-[3,4-d]pyridazinone derivatives as inhibitors of Fibroblast Growth Factor Receptor 1 (FGFR1) utilized MD simulations to explore their binding mechanism. tandfonline.com These simulations, along with binding free energy calculations (MMGB/PBSA), provided a detailed understanding of the stability and key residues involved in the interaction. tandfonline.com Similarly, MD simulations were performed on 3,6-disubstituted pyridazine (B1198779) derivatives targeting the JNK1 pathway to prove the stability of the ligand in the JNK1 binding pocket. acs.org A 100 ns molecular dynamics simulation of a potent thiazolidinedione-based pyridazinone analog complexed with pancreatic lipase (PL) revealed a stable binding conformation, with the root-mean-square deviation (RMSD) of the ligand and protein remaining below 4 Å and 3.2 Å, respectively. researchgate.net

In another study, MD simulations were conducted on synthesized pyridazinone derivatives to examine their interactions with lipase in detail. cumhuriyet.edu.trktu.edu.tr The results from these in silico studies were found to be consistent with the experimentally observed lipase inhibition effects of the compounds. cumhuriyet.edu.trktu.edu.tr These examples highlight the power of MD simulations to predict and validate the dynamic behavior of pyridazinone compounds in a simulated biological environment, offering a more complete picture of their potential as therapeutic agents.

In Silico Screening and Drug Repurposing Strategies for this compound Analogs

In silico screening and drug repurposing have emerged as cost-effective and efficient strategies in drug discovery. nih.gov Pyridazinone-based small molecules, recognized as a validated scaffold for developing enzyme and G-protein coupled receptor (GPCR) binders, have been the subject of such computational investigations. nih.gov

A notable example involves a library of 52 new pyridazinone-based small molecules that were initially designed as agonists for formyl peptide receptors (FPRs). tandfonline.comnih.govnih.gov When subsequent biological screening showed these molecules to be ineffective at binding to FPRs, a focused drug-repurposing approach was initiated. tandfonline.comnih.govnih.gov This strategy aimed to identify alternative biological targets for this existing library of compounds, thereby salvaging the resources invested in their synthesis and initial design. nih.gov Computational techniques are a vital resource for quickly evaluating possible connections between compounds and new biological or pharmacological effects. nih.gov

Inverse virtual screening (iVS) is a powerful computational methodology where a single ligand or a library of compounds is screened against a wide array of potential biological targets. nih.govunifi.itresearchgate.net This approach is particularly useful for identifying new targets for existing compounds (drug repurposing) or for elucidating the mechanism of action of a bioactive molecule. unifi.itresearchgate.netfrontiersin.org

In the case of the 52 pyridazinone analogs that failed as FPR ligands, a two-step iVS analysis was conducted. nih.gov The first step involved a pharmacophore-based iVS against 23,236 proteins, covering 16,159 pharmacophore models predicted as druggable binding sites. nih.gov This was followed by molecular docking studies and MD simulations to confirm the binding interactions for the most promising hits. tandfonline.comnih.govnih.gov Through this comprehensive iVS approach, aspartate aminotransferase was identified as the most favorable repurposed target for this series of pyridazinone molecules. tandfonline.comnih.govnih.gov

Another computational study utilized iVS to analyze 43 synthetically accessible small molecules, including novel heterocyclic scaffolds like 3,7-dihydropyrimido[4,5-d]pyridazine-4,8-dione, against 31 cellular proteins implicated in cancer pathogenesis. unifi.it Binding energies were quantified using molecular docking, which allowed for the definition of relative ligand affinities for the cellular targets. unifi.itresearchgate.net This methodology successfully identified 16 proteins that showed effective interactions with various small molecules in the library, demonstrating the utility of iVS in rapidly identifying potential hits for further biological evaluation in a cost-effective manner. unifi.it

Table 1: Summary of Inverse Virtual Screening (iVS) Studies on Pyridazinone Analogs

Number of CompoundsInitial TargetiVS Target PanelKey Finding/Repurposed TargetCitation(s)
52 Pyridazinone AnalogsFormyl Peptide Receptors (FPRs)23,236 proteins (16,159 pharmacophore models)Aspartate Aminotransferase tandfonline.comnih.govnih.gov
43 Heterocyclic MoleculesN/A (New Scaffolds)31 cancer-relevant cellular proteins16 proteins showed effective interactions unifi.it

Computational-aided drug design (CADD) provides a "virtual shortcut" in the drug discovery pipeline, enabling the identification and optimization of lead molecules before costly synthesis and testing. Various computational approaches are employed for the generation of new lead compounds based on the pyridazinone scaffold. iajpr.com

One key approach is structure-based drug design, which utilizes molecular docking to predict the binding mode and affinity of ligands to a protein's crystal structure. researchgate.net In one study, hypothetical pyridazinone derivatives were designed and docked into the active site of the Cyclooxygenase-2 (COX-2) receptor (PDB ID: 6COX). researchgate.net Based on the docking scores and binding interactions compared to a co-crystallized inhibitor, several pyridazinone-based ligands were identified as potential potent inhibitors of COX-2, marking them as promising lead compounds for anti-inflammatory agents. researchgate.net

Another powerful method is Group-based/Fragment-based QSAR (G-QSAR), which provides predictive models for biological activity. iajpr.com A study on 20 pyridazinone derivatives combined G-QSAR with pharmacophore mapping and molecular docking. iajpr.com The docking studies pointed to Mitogen-activated protein kinase 14 (MAP 14 kinase) as a putative target, suggesting that pyridazinone moieties could be developed as anti-inflammatory lead compounds. iajpr.com These computational techniques are crucial for the initial stages of drug design, from hit identification to lead optimization. nih.gov For instance, it was found that introducing a triphenylphosphine (B44618) group to a pyridazinone base molecule could yield potent proteasome inhibitors.

Table 2: Computational Methods for Pyridazinone-Based Lead Generation

Computational MethodApplication/TargetOutcomeCitation(s)
Molecular DockingDesigning inhibitors for Cyclooxygenase-2 (COX-2)Identification of several pyridazinone ligands as potent hits. researchgate.net
G-QSAR, Pharmacophore Mapping, Molecular DockingDesigning anti-inflammatory agentsIdentified Mitogen-activated protein kinase 14 as a putative target. iajpr.com
CADD (General)Generating potent analogsIntroduction of a triphenylphosphine group to the pyridazinone base led to proteasome inhibitors.

Advanced Spectroscopic Characterization Techniques for Pyridazinone, 2 4 Analogues

Nuclear Magnetic Resonance (NMR) Spectroscopy Applications in Structural Elucidation

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, including complex pyridazinone derivatives. ipb.pt Through the analysis of one-dimensional (1D) and two-dimensional (2D) NMR spectra, chemists can deduce the precise arrangement of atoms within a molecule. ipb.ptemerypharma.com

Elucidation of Pyridazinone, 2-4 Isomerism and Tautomerism

Pyridazinone derivatives frequently exhibit isomerism and tautomerism, which can significantly impact their chemical and biological properties. NMR spectroscopy is a powerful tool for identifying and characterizing these different forms. nih.govsphinxsai.com

One of the most common phenomena is keto-enol tautomerism, where the pyridazinone ring can exist in equilibrium between a lactam (keto) and a lactim (enol) form. mdpi.comresearchgate.netnanalysis.com The interconversion between these tautomers is often slow on the NMR timescale, allowing for the distinct observation of signals corresponding to each form. thermofisher.com For instance, in the case of certain 3-arylpyrimido[4,5-c]pyridazine-5,7(6H,8H)-diones, studies have shown that while some derivatives exist solely in the lactam form, others can present as a mixture of both lactam and lactim tautomers in solution. nih.gov The differentiation is often achieved by analyzing ¹³C NMR spectra, where the chemical shifts for the carbonyl carbon (C=O) of the keto form and the enolic carbon (=C-OH) of the enol form appear in distinct, non-overlapping ranges. rsc.org

NMR is also crucial for distinguishing between various structural isomers, such as N- and O-isomers that can arise during synthesis. mdpi.com Heteronuclear Multiple Bond Correlation (HMBC) experiments are particularly useful in this regard. ipb.ptmdpi.com For example, in pyrrolo[3,4-d]pyridazinone derivatives, the correlation between protons and carbons across multiple bonds can definitively establish the point of alkylation. In an O-isomer, protons of a methylene (B1212753) group attached to the oxygen would not show a correlation to a distant carbon in the pyridazinone scaffold, a distinction that confirms the O-alkylation. mdpi.com

Furthermore, NMR can identify rotational isomers (conformers) and geometric isomers (Z/E). mdpi.com The presence of doubled signals in ¹H NMR spectra for protons near a rotatable bond or a C=N double bond can indicate the coexistence of multiple conformers or isomers in solution. mdpi.com Techniques like Nuclear Overhauser Effect Spectroscopy (NOESY) can provide through-space correlations between protons, helping to establish the stereochemistry and preferred conformation of the molecule. ipb.pt

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for Distinguishing Pyridazinone Tautomers and Isomers

Compound Type/FeatureNucleusKeto/Lactam Form (ppm)Enol/Lactim Form (ppm)Key ObservationSource
Pyridazinone Carbonyl/Enol¹³C~160-170~155-160Downfield shift in keto form rsc.org
Acylmethyl Heterocycle¹³C-161-171Distinct range for enolic carbon rsc.org
Acylmethyl Heterocycle (Enaminone)¹³C179-191-Distinct upfield range for enaminone carbonyl rsc.org
Pyrrolo[3,4-d]pyridazinone CH₃¹HSingle peakTwo separate singletsNon-equivalence in O-isomer mdpi.com
N-Acylhydrazone CH₂ and N-H¹HDoubled signals-Presence of cis/trans conformers mdpi.com

Note: Chemical shifts are approximate and can vary based on solvent, substitution, and other structural features.

High-Resolution NMR for Complex this compound Derivatives

The structural analysis of increasingly complex pyridazinone analogues necessitates the use of high-resolution and multidimensional NMR techniques. ipb.ptrsc.org While 1D ¹H and ¹³C NMR spectra are the first step, they often contain overlapping signals that are difficult to interpret in complex molecules. ipb.pt 2D NMR experiments resolve these ambiguities by spreading the signals across two dimensions, revealing correlations between different nuclei. ipb.ptmdpi.com

Common 2D NMR experiments used for pyridazinone derivatives include:

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. ipb.ptemerypharma.com It is fundamental for tracing out spin systems within the molecule. researchgate.net

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates protons directly to the carbons they are attached to (one-bond C-H correlation). ipb.ptcolumbia.edu This is a highly sensitive method for assigning carbon signals based on previously assigned proton signals. emerypharma.comnanalysis.com Edited HSQC experiments can further distinguish between CH, CH₂, and CH₃ groups. columbia.edu

HMBC (Heteronuclear Multiple Bond Coherence): This technique reveals correlations between protons and carbons over two to four bonds. ipb.ptcolumbia.edu It is invaluable for piecing together the molecular skeleton by connecting different spin systems and identifying quaternary carbons that are not visible in HSQC spectra. emerypharma.comresearchgate.net

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close to each other in space, regardless of whether they are connected by bonds. ipb.ptprinceton.edu This is crucial for determining stereochemistry and conformational details. ipb.pt

By combining these techniques, a complete and unambiguous assignment of all proton and carbon signals can be achieved, even for intricate pyridazinone structures. ipb.ptmdpi.com For example, the differentiation of regioisomers can be definitively established based on specific long-range ¹H-¹³C HMBC connectivities. ipb.pt

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

IR and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. photothermal.com IR spectroscopy measures the absorption of infrared light by bonds that have a changing dipole moment, making it particularly sensitive to polar functional groups. photothermal.comuobabylon.edu.iq Raman spectroscopy measures the inelastic scattering of light, which is more sensitive to non-polar, symmetric bonds. photothermal.com Together, they provide a comprehensive vibrational fingerprint of a molecule. americanpharmaceuticalreview.com

Characterization of Functional Groups within this compound Structure

The IR spectrum is particularly useful for identifying the key functional groups present in pyridazinone analogues. The presence of characteristic absorption bands in specific regions of the spectrum confirms the molecular structure. researchgate.netresearchgate.net

Key vibrational frequencies for pyridazinone derivatives include:

C=O Stretching: The carbonyl group of the pyridazinone ring gives rise to a strong, sharp absorption band, typically in the range of 1630-1710 cm⁻¹. uobabylon.edu.iqresearchgate.netresearchgate.netmsu.edu The exact position can be influenced by substitution and hydrogen bonding.

N-H Stretching: For unsubstituted or N-H containing pyridazinones, the N-H stretching vibration appears as a moderate to strong band, often broad, in the region of 3100-3500 cm⁻¹. researchgate.netmsu.edu In some cases, a sharp, weaker band around 3300 cm⁻¹ is observed. researchgate.net

C=N Stretching: The stretching vibration of the endocyclic C=N bond is typically observed in the 1550-1650 cm⁻¹ range. researchgate.netmsu.eduresearchgate.net

Aromatic C=C Stretching: Phenyl or other aromatic substituents on the pyridazinone ring will show characteristic C=C stretching bands around 1400-1600 cm⁻¹. researchgate.net

C-H Stretching: Aromatic and aliphatic C-H stretching vibrations are found just above and below 3000 cm⁻¹, respectively. pressbooks.pub

Table 2: Characteristic IR Absorption Frequencies for Pyridazinone Analogues

Functional GroupVibration TypeTypical Wavenumber (cm⁻¹)IntensitySource
Carbonyl (C=O)Stretching1630 - 1710Strong researchgate.netresearchgate.netmsu.edu
Amine (N-H)Stretching3100 - 3500Medium to Strong, often Broad researchgate.netmsu.edu
Imine (C=N)Stretching1550 - 1650Medium researchgate.netmsu.edu
Aromatic Ring (C=C)Stretching1400 - 1600Medium to Weak researchgate.net
Aliphatic C-HStretching2850 - 2960Medium pressbooks.pub
Aromatic C-HStretching3000 - 3100Medium to Weak pressbooks.pub

Vibrational Signatures in this compound Conformational Studies

Both IR and Raman spectroscopy are sensitive to the three-dimensional structure of molecules, making them useful for studying conformational isomerism and polymorphism. americanpharmaceuticalreview.comresearchgate.net Different crystalline forms (polymorphs) of the same compound can exhibit distinct vibrational spectra due to differences in intermolecular interactions and molecular packing in the crystal lattice. americanpharmaceuticalreview.com

Changes in the vibrational spectra can signal different conformations. For example, shifts in the C=O and O-H stretching bands in pyridazinecarboxylic acid have been used to study the formation of dimers through hydrogen bonding. researchgate.net Similarly, Raman spectroscopy is particularly effective for studying polymorphism because the lower frequency region (below 400 cm⁻¹) is sensitive to lattice vibrations, providing a clear fingerprint of the crystal structure. The analysis of phase-specific Raman bands can be used to characterize different phases and monitor conformational changes, for instance, during melting transitions. nist.gov Differences in the number, position, and relative intensities of bands in both IR and Raman spectra can be used to identify and distinguish between different polymorphs of a pharmaceutical compound. americanpharmaceuticalreview.com

Mass Spectrometry for Molecular Structure Confirmation and Impurity Analysis

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. lcms.cz It is essential for confirming the molecular weight of synthesized pyridazinone analogues and for elucidating their structure through fragmentation analysis. sphinxsai.comlcms.cz When coupled with a separation technique like liquid chromatography (LC-MS), it becomes an indispensable tool for impurity profiling. ijprs.comresolvemass.ca

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which allows for the determination of the elemental composition of the parent ion, thus confirming the molecular formula of the target compound. vulcanchem.com The fragmentation pattern observed in the mass spectrum provides further structural information. By analyzing the m/z values of the fragment ions, the different components of the molecule can be identified, corroborating the proposed structure. lcms.cz

LC-MS is the technique of choice for the detection, identification, and quantification of process-related impurities and degradation products in pharmaceutical substances. ijprs.comresolvemass.cachimia.ch The combination of liquid chromatography's separation power with the sensitivity and specificity of mass spectrometry allows for the detection of impurities at very low levels. resolvemass.cachimia.ch This is critical for ensuring the safety and quality of active pharmaceutical ingredients. ijprs.com Different ionization techniques, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI), can be employed depending on the polarity and thermal stability of the pyridazinone analogues and their impurities. chimia.ch Tandem mass spectrometry (MS/MS) can further enhance structural elucidation of unknown impurities by providing detailed fragmentation data. chimia.ch

Electrospray Ionization Mass Spectrometry (ESI-MS) Applications

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is particularly well-suited for the analysis of non-volatile and thermally labile compounds, a category into which many pyridazinone derivatives fall. nih.gov This method allows for the transfer of ions from a solution into the gaseous phase, enabling their detection and analysis by a mass spectrometer. nih.gov In the context of pyridazinone research, ESI-MS is routinely used to confirm the molecular weight of newly synthesized analogues. mdpi.comnih.gov

The process typically involves dissolving the pyridazinone compound in a suitable solvent and then introducing it into the ESI source. A high voltage is applied, causing the formation of a fine spray of charged droplets. As the solvent evaporates, the charge density on the droplets increases, eventually leading to the ejection of gaseous ions corresponding to the protonated molecule [M+H]⁺. nih.gov These ions are then guided into the mass analyzer, which separates them based on their mass-to-charge ratio (m/z), resulting in a mass spectrum that confirms the molecular weight of the compound.

In studies involving pyridazinone derivatives, ESI-MS is often coupled with tandem mass spectrometry (MS/MS) to obtain structural information. nih.gov In this technique, the protonated molecular ion of a pyridazinone analogue is selected and subjected to collision-induced dissociation (CID). This process fragments the ion in a predictable manner, providing insights into the compound's structure. The resulting fragment ions are then analyzed to piece together the connectivity of the molecule. nih.gov

For instance, a study on fused pyridazino-indoles and pyridazino-quinolines demonstrated the utility of ESI-MS/MS in elucidating their fragmentation patterns. nih.gov The fragmentation was observed to occur primarily on the pyridazine (B1198779) ring, leading to characteristic cross-ring cleavages. The nature and position of substituents on the heterocyclic rings were found to significantly influence the fragmentation pathways. nih.gov For example, the loss of a methylamine (B109427) group or a nitro group was a common fragmentation pattern observed for certain substituted pyridazinone analogues. nih.gov

Table 1: ESI-MS Fragmentation Data for Selected Pyridazinone Analogues nih.gov

Compound TypePrecursor Ion [M+H]⁺Key Fragment Ions (m/z)Interpretation of Fragments
Pyridazino-indoleVaries169, 143, 116Loss of pyridazine N and CH₃; Cross-ring cleavage
Pyridazino-quinolineVaries272, 226, 93Loss of methylamine; Loss of phenyl group; Aniline fragment
Chlorine-substituted Pyridazino-quinolineVaries308, 244, 93Loss of methylamine; Loss of phenyl group; Aniline fragment
Nitro-substituted Pyridazino-indoleVaries199/233, 169/203, 144/178Loss of nitro group; Loss of methylamine; Cross-ring cleavage

High-Resolution Mass Spectrometry for Precise Formula Determination

High-Resolution Mass Spectrometry (HRMS) is a powerful analytical technique that provides highly accurate mass measurements, often to within a few parts per million (ppm). numberanalytics.cominnovareacademics.inresearchgate.netchromatographyonline.com This level of precision allows for the unambiguous determination of the elemental composition of a molecule, a critical step in the characterization of new chemical entities. numberanalytics.commeasurlabs.com Unlike low-resolution mass spectrometry, which provides a nominal mass, HRMS can distinguish between compounds that have the same nominal mass but different elemental formulas (isobars). nih.gov

The principle behind HRMS lies in the use of advanced mass analyzers, such as Time-of-Flight (TOF), Orbitrap, or Fourier Transform Ion Cyclotron Resonance (FT-ICR) instruments, which possess high resolving power. innovareacademics.inresearchgate.net This high resolution enables the separation of ions with very close m/z values, leading to narrow and well-defined peaks in the mass spectrum. numberanalytics.comnih.gov

In the synthesis of pyridazinone analogues, HRMS is the definitive method for confirming the elemental formula of a target compound. nih.gov For example, in the characterization of a novel pyridazinone derivative, YWS01125, ESI-HRMS was used to determine its precise mass. The calculated mass for the protonated molecule [M+H]⁺ was 446.0423, while the experimentally measured value was 446.0420, confirming the elemental formula C₁₉H₁₄Cl₂N₅O₄. nih.gov This high degree of accuracy provides strong evidence for the successful synthesis of the desired compound.

The process of using HRMS for formula determination involves comparing the experimentally measured accurate mass with the theoretical exact mass calculated for a proposed chemical formula. The difference between these two values, known as the mass error, is typically expressed in ppm. A mass error of less than 5 ppm is generally considered acceptable for confirming an elemental composition. chromatographyonline.comnih.gov

Table 2: HRMS Data for a Representative Pyridazinone Analogue (YWS01125) nih.gov

ParameterValue
Chemical FormulaC₁₉H₁₄Cl₂N₅O₄
Ionization ModeESI Positive
Adduct[M+H]⁺
Theoretical Exact Mass (m/z)446.0423
Measured Accurate Mass (m/z)446.0420
Mass Error (ppm)< 2

The combination of ESI for soft ionization and HRMS for precise mass measurement provides a robust and indispensable tool for the unambiguous characterization of novel pyridazinone analogues, ensuring the structural integrity of compounds intended for further investigation.

Applications in Chemical Biology and Medicinal Chemistry Research for Pyridazinone, 2 4

Design Principles for Targeted Biological Modulators Based on Pyridazinone, 2-4

The design of novel pyridazinone-based molecules as biological modulators is often guided by established medicinal chemistry principles. These strategies aim to optimize the interaction of the compound with its biological target, thereby enhancing its therapeutic potential.

Scaffold hopping and bioisosteric replacement are powerful techniques used to discover novel chemical entities with improved properties. researchgate.net In the context of pyridazinone-based drug design, these strategies involve replacing a core molecular structure with the pyridazinone ring or vice-versa, to improve potency, selectivity, or pharmacokinetic profiles.

A notable example involves the development of Fatty Acid-Binding Protein 4 (FABP4) inhibitors. Researchers initiated a design process starting with a known ligand containing a pyrimidine (B1678525) scaffold. uel.ac.ukcore.ac.uk Through a computer-assisted bioisosteric replacement analysis, the pyridazinone framework was identified as a suitable replacement, leading to the synthesis of novel 4-amino and 4-ureido pyridazinone-based FABP4 inhibitors. uel.ac.ukuel.ac.uk This scaffold hopping approach was crucial as the pyridazinone scaffold had not been previously explored for FABP4 inhibition. uel.ac.uk

Similarly, in the pursuit of new c-Jun N-terminal kinase 1 (JNK1) inhibitors, a design strategy was employed that involved scaffold hopping by expanding the pyrazole (B372694) ring of a known inhibitor into a pyridazine (B1198779) ring. acs.org This was combined with the bioisosteric replacement of an amide linker with other functionalities like hydrazide or semicarbazide. acs.org Another study reported the replacement of a pyridazinone moiety in a C-type natriuretic peptide (CSK) inhibitor hit with a pyrazolo[1,5-a]pyridine, which significantly improved potency due to enhanced hydrogen bonding interactions with hinge residues of the target protein. nih.gov

These examples underscore the utility of scaffold hopping and bioisosteric replacement in leveraging the pyridazinone core to access novel chemical space and develop new therapeutic agents. researchgate.net

Rational drug design leverages the three-dimensional structure of a biological target to design molecules that bind with high affinity and specificity. The pyridazinone scaffold serves as a versatile platform for such rational design approaches. semanticscholar.org

In the development of inhibitors for the BPTF (Bromodomain and PHD finger transcription factor), a key component of the Nucleosome Remodeling Factor (NURF), researchers rationally designed pyridazinone-based compounds. nih.gov The design was guided by the identification of an acidic patch within the BPTF binding pocket, specifically targeting residues D2957 and D2960. The pyridazinone core itself was found to engage in π-stacking interactions with a key "gatekeeper" residue, F3013. nih.gov

Another application of rational design involves the creation of N-substituted pyridazinones as fluorescent dyes for cell imaging. nih.govbjmu.edu.cn By modifying the N2 position of the pyridazinone ring with various aryl groups like benzothiazole (B30560) or N,N-dimethylaniline, and by altering substituents on the 6-substituted phenyl ring, a series of full-color tunable fluorescent agents were rationally synthesized. nih.gov This demonstrates the adaptability of the pyridazinone scaffold for creating tools for chemical biology beyond therapeutic applications.

The design process often combines ligand-based and structure-based methodologies to build robust predictive models for the activity of G protein-coupled receptor (GPCR) ligands, a major class of drug targets. science.gov

Scaffold Hopping and Bioisosteric Replacement Strategies

Lead Compound Optimization Strategies for this compound Derivatives

Once an initial "hit" or "lead" compound is identified, the subsequent phase of drug discovery involves optimizing its properties to generate a viable drug candidate. This iterative process, often called the design-make-test-analyze (DMTA) cycle, aims to enhance potency, selectivity, and drug-like characteristics. variational.ai

Various strategies are employed to improve the potency and selectivity of pyridazinone-based lead compounds. A common approach is the systematic modification of substituents on the pyridazinone core to exploit specific interactions within the target's binding site.

In the optimization of BPTF bromodomain inhibitors, a significant 10-fold improvement in potency was achieved by extending an amino group on the aromatic ring of a pyridazinone inhibitor by a single methylene (B1212753) group. nih.gov This modification was hypothesized to enable a favorable electrostatic interaction with the targeted aspartate residues in the BPTF binding pocket. nih.gov Similarly, the lead optimization of pyrazolo[3,4-d]pyridazinone derivatives as irreversible Bruton's tyrosine kinase (BTK) inhibitors led to the discovery of a highly potent compound with a favorable pharmacokinetic profile. researchgate.net

Generative AI and deep learning models are also emerging as powerful tools to jointly optimize potency, selectivity, and other drug-like properties, potentially accelerating the discovery of novel pyridazinone derivatives. variational.ai For instance, deep learning-based design was used to discover pyrazolo[3,4-d]pyridazinone derivatives as selective DDR1 inhibitors. variational.ai

Table 1: Example of Potency Enhancement in BPTF Inhibitors

CompoundSubstitutionIC50 (μM)Ligand Efficiency
7 -NH22.90.44
10 -CH2NH20.290.50
11 -CH2NH20.310.44
Data sourced from a study on pyridazinone-based BPTF inhibitors, showing a ~10-fold potency improvement upon extending the amine linker. nih.gov

Ligand efficiency (LE) is a metric used in drug discovery to assess the binding energy per heavy atom of a compound. It helps in prioritizing fragments and leads during the optimization process, as a higher LE suggests a more optimal interaction with the target. nih.gov The concept of "druggability" refers to the ability of a protein target to bind to a small-molecule drug with high affinity and specificity, leading to a biological response. uniroma1.it

During the development of BPTF inhibitors, researchers noted that while initial aliphatic pyridazinone analogues had modest affinity, their ligand efficiencies (ranging from 0.38 to 0.49) were a significant improvement over the initial hit compound (LE = 0.22) and aligned with the benchmark value of ~0.3 for suitable drug candidates. nih.gov This encouraging ligand efficiency justified further optimization of the pyridazinone series.

The druggability of a target is a critical consideration. uniroma1.it Computational fragment screening can be used to compare the relative ligand efficiencies of different binding sites on a target protein, providing a way to assess the druggability of each site. nih.gov In the development of a MET kinase inhibitor, the optimization of a hit compound led to a pyridazinone-containing molecule with favorable druggability properties suitable for intravenous administration. acs.org

Strategies for Potency and Selectivity Enhancement

Role as Privileged Scaffolds in Modern Drug Discovery Research

A "privileged scaffold" is a molecular framework that is capable of binding to multiple, often unrelated, biological targets through the modification of its peripheral substituents. The pyridazinone nucleus is widely recognized as such a privileged scaffold in medicinal chemistry. mdpi.comvulcanchem.com This status is attributed to its versatile binding modes, including the ability to participate in hydrogen bonding and π-π stacking interactions with target proteins. vulcanchem.com

The 4,5-dihydropyridazin-3(2H)-one scaffold, for instance, has gained significant attention for its biological and medicinal applications, being exploited for compounds with antiplatelet, cardiotonic, and anti-infective properties. mdpi.com More recently, the pyridazinone scaffold has been instrumental in developing potent and specific inhibitors of mono-ADP-ribosylating PARPs (PARP7), even though it had not been previously used for poly-ART inhibitors. mdpi.com This highlights its emergence as a novel chemical entity in this specific field. mdpi.com

The utility of pyridazinones as privileged structures is further demonstrated by their incorporation into inhibitors for a wide array of targets, including kinases and G protein-coupled receptors. semanticscholar.orgvulcanchem.com Their ability to serve as bioisosteres for other heterocycles like amides and phenyls, while impacting properties such as lipophilicity and solubility, further cements their role in modern drug discovery. sci-hub.se

Contributions to Novel Chemical Entity Identification

The pyridazinone scaffold is a cornerstone in the discovery of novel chemical entities (NCEs) due to its synthetic tractability and broad biological activity spectrum. dergipark.org.trscilit.com Researchers have extensively used this core to design and synthesize new compounds with potential therapeutic applications in areas such as cancer, cardiovascular disease, inflammation, and infectious diseases. scholarsresearchlibrary.comtandfonline.com The process often involves creating derivatives through reactions like Friedel-Crafts acylation followed by hydrazinolysis and subsequent modifications to explore structure-activity relationships (SAR). ijrpc.com

The identification of NCEs frequently begins with screening libraries of pyridazinone derivatives against various biological targets. For example, a series of pyridazinone-functionalized phenylalanine analogues were developed and evaluated, leading to the identification of potent dual antagonists of α4β1 and α4β7 integrins, which are involved in inflammatory processes. acs.orgnih.gov In another study, a thiophenylated pyridazinone, IMB5043, was identified through cell-based screening as a potent cytotoxic agent against several human cancer cell lines, particularly hepatocarcinoma cells. plos.org

Furthermore, hybrid molecules incorporating the pyridazinone ring have yielded promising NCEs. The design and synthesis of pyridazino[3,4,5-de]quinazolin-3(2H)-ones led to the discovery of potent PARP-1 inhibitors with neuroprotective effects. mdpi.com The value of the pyridazinone core in NCE discovery is highlighted by the diverse range of targets these compounds can modulate, as detailed in the table below.

Pyridazinone-Based Chemical EntityBiological Target/AssayKey Research FindingReference
Pyridazino[3,4,5-de]quinazolin-3(2H)-one derivatives (e.g., compounds 87 and 88)PARP-1 InhibitionIdentified as potent PARP-1 inhibitors with IC50 values of 0.148 µM and 0.152 µM, respectively, showing neuroprotective effects. mdpi.com
Thiophenylated pyridazinone (IMB5043)Cytotoxicity in SMMC-7721 hepatocarcinoma cellsExhibited significant antitumor activity by inhibiting proliferation, blocking the cell cycle, and inducing apoptosis. plos.org
Pyridazinone-functionalized phenylalanine analoguesα4β1/VCAM-1 and α4β7/MAdCAM-1 adhesionPotent dual antagonists of α4β1 and α4β7 integrins were identified from an amide subseries. acs.orgnih.gov
N'-(substituted benzylidene)-2-(3-(3-fluoro-4-methoxy-phenyl)-6-oxopyridazin-1(6H)-yl)-acetohydrazide derivativesAntiproliferative effect on HCT116 cell linesCompounds showed promising anti-proliferative effects against human colon carcinoma cells. dergipark.org.tr
Pyridazinone derivative (Compound 3711)Hepatitis B Virus (HBV) ReplicationIdentified as a non-nucleosidic HBV inhibitor with an IC50 of 1.5 ± 0.2 μM for extracellular HBV DNA. asm.orgnih.gov

Exploration of New Therapeutic Areas (mechanistic focus)

The diverse pharmacological activities reported for pyridazinone derivatives have spurred research into their mechanisms of action, opening avenues for their use in new therapeutic areas. dergipark.org.trnih.gov By understanding how these compounds interact with biological systems at a molecular level, scientists can optimize them for novel applications in oncology, immunology, and virology.

Anticancer Mechanisms: The pyridazinone scaffold has emerged as a viable core for developing anticancer agents that target various pathways in cancer cells. tandfonline.com

PARP-1 Inhibition: Certain hybrid compounds, such as pyridazino[3,4,5-de]quinazolin-3(2H)-ones, have been identified as potent inhibitors of Poly(ADP-ribose) polymerase-1 (PARP-1). mdpi.com PARP-1 is a key enzyme in DNA repair, and its inhibition can lead to the death of cancer cells, particularly those with existing DNA repair defects.

Activation of DNA Damage Response: The compound IMB5043 was found to exert its antitumor effects by causing DNA damage. plos.org This damage subsequently activates the ATM-Chk2 signaling pathway, which leads to cell cycle arrest at the G2/M phase and induces apoptosis in cancer cells. plos.org

Tubulin Polymerization Inhibition: Some pyridazin-3(2H)-one derivatives containing a quinoline (B57606) moiety have been shown to inhibit tubulin polymerization. tandfonline.com This disruption of the cellular cytoskeleton is a validated anticancer mechanism that leads to cytotoxicity in various cancer cell lines. tandfonline.com

Anti-inflammatory Mechanisms: Pyridazinone derivatives have been explored as anti-inflammatory agents through the modulation of key inflammatory enzymes.

Dual COX/LOX Inhibition: N-acylhydrazone derivatives of pyrrolo[3,4-d]pyridazinone have been synthesized and identified as promising dual inhibitors of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which are central to the inflammatory cascade. mdpi.com

PDE4 Inhibition: Researchers have also developed pyridazinone derivatives as potential inhibitors of phosphodiesterase 4 (PDE4), an enzyme involved in regulating cellular inflammatory responses. dergipark.org.tr

Antiviral and Antiparasitic Mechanisms: The exploration of pyridazinones has extended to infectious diseases, revealing novel mechanisms of action.

HBV Capsid Assembly Modulation: A novel pyridazinone derivative, compound 3711, was identified as an inhibitor of Hepatitis B Virus (HBV) replication. asm.orgnih.gov Its mechanism involves interfering with the core protein (Cp) assembly domain, which leads to the formation of genome-free, non-infectious capsids. asm.org This represents a distinct, non-nucleosidic approach to treating chronic HBV infection.

Proteasome Inhibition: In the search for treatments for Chagas disease, a structure-guided design approach led to a series of pyridazinone compounds that act as inhibitors of the Trypanosoma cruzi proteasome. acs.org Targeting the proteasome is a validated strategy for killing the parasite, and these compounds showed potent and selective activity against the parasite's proteasome over the human equivalent. acs.org

Pyridazinone Derivative ClassExplored Therapeutic AreaMolecular TargetMechanism of ActionReference
Pyridazino[3,4,5-de]quinazolin-3(2H)-onesAnticancer, NeuroprotectionPARP-1Inhibits the DNA repair enzyme PARP-1, leading to cell death in cancer cells and providing neuroprotection. mdpi.com
Thiophenylated Pyridazinone (IMB5043)AnticancerDNA, ATM-Chk2 PathwayInduces DNA damage, which activates the ATM-Chk2 pathway, causing G2/M cell cycle arrest and apoptosis. plos.org
Pyrrolo[3,4-d]pyridazinone N-acylhydrazonesAnti-inflammatoryCOX-1, COX-2, 15-LOXActs as a dual inhibitor of cyclooxygenase and lipoxygenase enzymes. mdpi.com
Pyridazinone derivative (Compound 3711)Antiviral (Hepatitis B)HBV Core Protein (Cp)Interferes with capsid assembly, inducing the formation of genome-free (non-infectious) viral capsids. asm.orgnih.gov
GSK Pyridazinone SeriesAntiparasitic (Chagas Disease)Trypanosoma cruzi ProteasomeSelectively inhibits the parasite's proteasome, a key component for its survival, leading to parasite death. acs.org

Future Research Directions and Emerging Methodologies for Pyridazinone, 2 4 Studies

Integration of Artificial Intelligence and Machine Learning in Pyridazinone, 2-4 Research

The application of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the discovery and design of pyridazinone-based drugs. researchgate.netnih.gov These computational tools can analyze vast datasets to identify novel structure-activity relationships (SAR), predict biological activities, and optimize pharmacokinetic properties.

Quantitative structure-activity relationship (QSAR) modeling, a long-standing computational method, is being significantly enhanced by ML algorithms. researchgate.netasianpubs.orgscielo.br For pyridazinone derivatives, ML-based QSAR models can predict their efficacy as inhibitors of various enzymes or receptors by analyzing their structural and electronic properties. researchgate.netasianpubs.org For instance, researchers have successfully used these models to predict the inhibitory activity of pyridazinone derivatives against targets like the hepatitis C virus NS5B polymerase. researchgate.net Deep learning models, a subset of AI, are being employed for de novo drug design, generating novel pyridazinone scaffolds with desired biological activities. researchgate.netacs.org These models can learn from existing chemical data to propose new molecules with a high probability of being active and synthetically feasible.

Interactive Table: Applications of AI/ML in Pyridazinone Research
AI/ML Technique Application in Pyridazinone Research Potential Impact References
Machine Learning-based QSAR Predicting biological activity (e.g., enzyme inhibition) Faster identification of potent compounds, reduced need for initial screening researchgate.netasianpubs.orgscielo.br
Deep Learning/Generative Models De novo design of novel pyridazinone derivatives Discovery of new chemical entities with optimized properties researchgate.netacs.org
Inverse Virtual Screening (iVS) Identifying new biological targets for existing pyridazinones (drug repurposing) Accelerated drug development by finding new uses for established compounds nih.govtandfonline.com
Molecular Dynamics Simulations Investigating ligand-protein interactions and binding mechanisms Understanding the molecular basis of activity to guide rational drug design scielo.brnih.govnih.gov

Advanced Bioconjugation and Prodrug Design for this compound Delivery

To enhance the therapeutic efficacy and minimize off-target effects of pyridazinone-based drugs, researchers are exploring advanced bioconjugation and prodrug strategies. researchgate.netdigitellinc.comresearchgate.net These approaches aim to improve the delivery of pyridazinone compounds to their specific biological targets.

Bioconjugation involves linking pyridazinone molecules to larger biomolecules, such as antibodies or polymers. This strategy can improve the solubility, stability, and target specificity of the pyridazinone derivative.

Prodrug design involves modifying the pyridazinone structure to create an inactive form that is converted to the active drug within the body, ideally at the site of action. researchgate.net This can overcome issues such as poor solubility or unfavorable pharmacokinetic profiles. For example, derivatizing the N-2 position of a pyridazinone with limited aqueous solubility into hydroxymethyl esters and carbonates has been shown to effectively deliver the parent compound to rat plasma upon oral administration, leading to a significant increase in exposure. researchgate.net

Interactive Table: Prodrug Strategies for Pyridazinone Derivatives
Prodrug Approach Modification Advantage Example Application References
Ester Prodrugs Conversion of carboxylic acid or hydroxyl groups to esters Improved lipophilicity and cell membrane permeability Enhancing oral bioavailability of poorly absorbed pyridazinones researchgate.net
Phosphate (B84403) Prodrugs Addition of a phosphate group Increased aqueous solubility Development of water-soluble pyridazinone derivatives for intravenous administration researchgate.net
N-acyloxymethyl Prodrugs Attachment of an acyloxymethyl group to a ring nitrogen Masking polar N-H groups to improve membrane transport Improving the oral absorption of pyridazinone-based HIV-1 NNRTIs researchgate.net

Exploration of Novel this compound Chemical Reactivities and Transformations

The chemical versatility of the pyridazinone ring system allows for a wide array of synthetic modifications, enabling the creation of diverse compound libraries for biological screening. sphinxsai.comnih.govraco.catrsc.org Future research will continue to explore novel reactions and transformations to access new chemical space and generate pyridazinone analogues with unique properties.

Key areas of exploration include:

Palladium-catalyzed cross-coupling reactions: These reactions are highly effective for introducing various substituents onto the pyridazinone core, allowing for fine-tuning of the molecule's properties. scholarsresearchlibrary.com

Cyclocondensation reactions: The reaction of γ-ketoacids with hydrazine (B178648) hydrate (B1144303) remains a fundamental and efficient method for constructing the pyridazinone ring. sphinxsai.commdpi.com Variations of this reaction using substituted hydrazines or different ketoacid precursors are continuously being developed.

Multicomponent reactions: One-pot, three-component reactions are being utilized for the regioselective synthesis of functionalized pyridazinones, offering an efficient and atom-economical approach. grafiati.com

Ring transformations: Investigating reactions that modify the pyridazinone ring itself, such as dehydrogenation or cycloaddition, can lead to the discovery of novel heterocyclic systems with distinct biological profiles. raco.catrsc.orgmdpi.com

For example, the reaction of a pyridazinone derivative with phosphorus oxychloride can yield a chloropyridazine intermediate, which can then be further functionalized by reaction with various amines or other nucleophiles. nih.gov Another example is the dehydrogenation of a dihydropyridazinone using bromine in acetic acid to form the corresponding aromatic pyridazinone. raco.catmdpi.com

Development of High-Throughput Screening Assays for this compound Activity Profiling

High-throughput screening (HTS) is an essential tool in modern drug discovery, enabling the rapid evaluation of large numbers of compounds for their biological activity. nih.govbmglabtech.comwikipedia.org The development of robust and efficient HTS assays is crucial for identifying promising pyridazinone-based drug candidates. nih.gov

Future efforts in this area will focus on:

Miniaturization and Automation: Utilizing microplate formats (e.g., 384-well or 1536-well) and robotic systems to increase throughput and reduce reagent consumption. wikipedia.org

Development of Target-Specific Assays: Designing assays that specifically measure the interaction of pyridazinone derivatives with their intended biological targets, such as enzymes or receptors. nih.govacs.orgnih.gov This can involve techniques like fluorescence polarization, time-resolved fluorescence resonance energy transfer (TR-FRET), or enzyme-linked immunosorbent assays (ELISAs).

Phenotypic Screening: Employing cell-based assays that measure the effect of pyridazinone compounds on cellular phenotypes, such as cell viability, proliferation, or the production of signaling molecules. nih.govnih.gov This approach can identify compounds with desired biological effects without prior knowledge of their specific molecular target.

High-Content Screening (HCS): Combining automated microscopy with sophisticated image analysis to simultaneously measure multiple cellular parameters, providing a more comprehensive understanding of a compound's biological activity.

For example, a high-throughput screening cascade was used to identify a functionalized pyridazinone as a potent and selective inhibitor of the Trypanosoma cruzi proteasome. acs.orgnih.gov This involved screening a large library of compounds in a biochemical assay, followed by counter-screening against the human proteasome to ensure selectivity, and finally, testing for antiparasitic activity in a whole-organism assay. acs.orgnih.gov

Interactive Table: HTS Assay Formats for Pyridazinone Screening
Assay Type Principle Application for Pyridazinones Advantages References
Biochemical Assays Measures the direct interaction of a compound with a purified biological target (e.g., enzyme, receptor). Identifying inhibitors of specific enzymes like kinases or proteases. Provides direct evidence of target engagement; allows for detailed mechanistic studies. nih.govacs.orgnih.gov
Cell-Based Assays Measures the effect of a compound on a cellular process or pathway. Assessing the anti-inflammatory or anti-proliferative effects of pyridazinones. More physiologically relevant than biochemical assays; can identify compounds that act through various mechanisms. nih.govnih.gov
Phenotypic Screening Identifies compounds that produce a desired change in a cell's or organism's phenotype without a preconceived target. Discovering pyridazinones with novel therapeutic activities. Unbiased approach that can lead to the discovery of first-in-class drugs. nih.gov
Reporter Gene Assays Measures the effect of a compound on the expression of a specific gene. Screening for pyridazinones that modulate the activity of a particular signaling pathway. Highly sensitive and adaptable to a wide range of targets. nih.gov

Q & A

Q. What in silico approaches predict ADMET properties of novel pyridazinone compounds?

  • Answer : Use QikProp or SwissADME to calculate logP (optimal range: 2–4), polar surface area (<140 Ų), and cytochrome P450 inhibition profiles. For toxicity, apply Derek Nexus to flag structural alerts (e.g., mutagenic aryl amines). Validate predictions with in vitro hepatic microsomal assays .

Methodological Tables

Table 1: Key Substituent Effects on Pyridazinone Biological Activity

Substituent PositionFunctional GroupObserved EffectReference
6-positionAryl (e.g., chlorophenyl)↑ Anticonvulsant activity
4-positionAmino/ureido↑ FABP4 inhibition (IC50 < 2 µM)
Core spacerPolymethylene (n=7)↑ Alpha1-adrenoceptor selectivity

Table 2: Standard Assays for Pyridazinone Evaluation

Assay TypeProtocolKey MetricsReference
COX-2 inhibitionCarrageenan-induced edema (rat)% Inhibition vs. diclofenac
Anticancer screeningMTT assay (HeLa cells)IC50 (µM)
Thermal stabilityTGA/DSC5% weight loss temp, Tg (°C)

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.